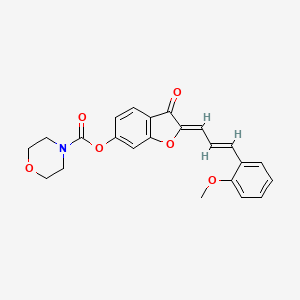
1-(4-Chlorobenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15ClN2O2 . It has an average mass of 266.723 Da and a mono-isotopic mass of 266.082214 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carboxamide group and a 4-chlorobenzoyl group . The exact structural details are not provided in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been synthesized via amino-dechlorination and amino-dealkoxylation reactions .科学的研究の応用
Cannabinoid Receptor Antagonists : Pyrazole derivatives, including compounds related to 1-(4-Chlorobenzoyl)piperidine-4-carboxamide, have been studied for their role as cannabinoid receptor antagonists. These compounds aid in characterizing cannabinoid receptor binding sites and can potentially antagonize the side effects of cannabinoids (Lan et al., 1999).
Anti-HIV Activity : Piperidine-4-carboxamide derivatives have been developed with potent anti-HIV-1 activity. These compounds show high binding affinity and inhibit membrane fusion involved in HIV-1 replication, making them potential candidates for treating HIV (Imamura et al., 2006).
Anti-Acetylcholinesterase Agents : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity. These compounds have potential as antidementia agents due to their potent inhibitory effects on acetylcholinesterase (Sugimoto et al., 1990).
Catalytic Applications : Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. These catalysts are significant for their high yields and selectivity, particularly for substrates with bulky alkyl groups (Wang et al., 2006).
Cannabinoid Receptor 1 (CB1) Modulators : Research on indole-2-carboxamides, structurally related to piperidine-4-carboxamide, has identified key structural requirements for allosteric modulation of the CB1 receptor. These compounds have potential therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).
Chemical Synthesis Catalysts : Piperidine-4-carboxylic acid functionalized nanoparticles have been used as catalysts in chemical synthesis, such as the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. These catalysts offer easy recovery and reusability, making them valuable for industrial applications (Ghorbani‐Choghamarani & Azadi, 2015).
Anaplastic Lymphoma Kinase Inhibitors : Piperidine carboxamides have been identified as novel inhibitors of anaplastic lymphoma kinase (ALK). These compounds have shown selectivity and potency, making them potential candidates for cancer treatment (Bryan et al., 2012).
Antiproliferative Agents : Certain piperidine derivatives have been explored for their antiproliferative properties, acting as tubulin inhibitors and showing potential as anti-cancer agents (Krasavin et al., 2014).
Antipsychotic Potential : Heterocyclic carboxamides, which include piperidine analogs, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have shown promising results in binding to dopamine and serotonin receptors (Norman et al., 1996).
Structural Analysis in Medicinal Chemistry : The molecular interaction and structural analysis of cannabinoid receptor antagonists, including piperidine derivatives, have provided insights into their binding mechanisms, aiding in the development of more effective drugs (Shim et al., 2002).
作用機序
Target of Action
The primary target of the compound 1-(4-Chlorobenzoyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces supercoils into DNA. It is essential for the replication of bacteria and is the target of many antibiotics .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication . The compound retains activity against strains representing all three subspecies of the M. abscessus complex .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA gyrase, leading to the prevention of DNA supercoiling . On a cellular level, this results in the inhibition of bacterial growth and can lead to bacterial death .
特性
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALKCHVWKGTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
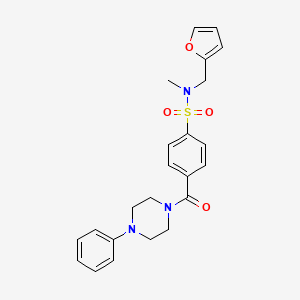
![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)
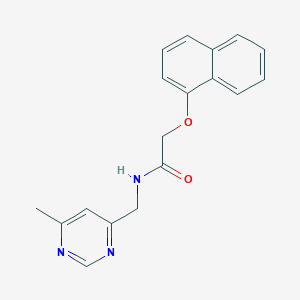
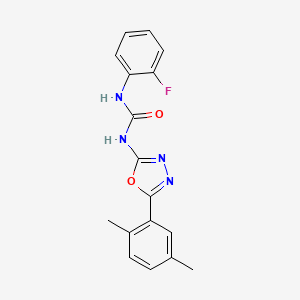
![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)
![1-[5-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]anthracene-9,10-dione](/img/structure/B2704381.png)
![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)
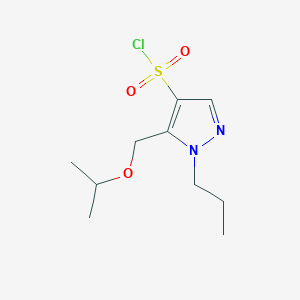

![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2704392.png)
